molecular formula C23H26N2O3 B5632246 5-hydroxy-2-methyl-N-(2-methylphenyl)-4-(piperidin-1-ylmethyl)-1-benzofuran-3-carboxamide

5-hydroxy-2-methyl-N-(2-methylphenyl)-4-(piperidin-1-ylmethyl)-1-benzofuran-3-carboxamide

Cat. No.: B5632246
M. Wt: 378.5 g/mol
InChI Key: GGXTXJAHVGHBHF-UHFFFAOYSA-N
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Description

5-hydroxy-2-methyl-N-(2-methylphenyl)-4-(piperidin-1-ylmethyl)-1-benzofuran-3-carboxamide is a complex organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-2-methyl-N-(2-methylphenyl)-4-(piperidin-1-ylmethyl)-1-benzofuran-3-carboxamide typically involves multiple steps, including the formation of the benzofuran core, functional group modifications, and the introduction of the piperidinylmethyl and carboxamide groups. Common reagents and conditions may include:

    Formation of Benzofuran Core: Cyclization reactions using phenol derivatives and aldehydes.

    Functional Group Modifications: Introduction of hydroxyl and methyl groups through selective reactions.

    Piperidinylmethyl Group Introduction: Nucleophilic substitution reactions.

    Carboxamide Formation: Amidation reactions using carboxylic acids and amines.

Industrial Production Methods

Industrial production methods may involve optimized synthetic routes with high yields and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify specific functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing or modifying substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. They may include various derivatives with modified functional groups.

Scientific Research Applications

5-hydroxy-2-methyl-N-(2-methylphenyl)-4-(piperidin-1-ylmethyl)-1-benzofuran-3-carboxamide may have applications in various fields:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic applications, including drug development.

    Industry: Used in the synthesis of materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may involve binding to specific receptors or enzymes, modulating signaling pathways, or affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-hydroxy-2-methylbenzofuran: A simpler analog with similar core structure.

    N-(2-methylphenyl)-4-(piperidin-1-ylmethyl)-1-benzofuran-3-carboxamide: Lacks the hydroxyl group.

    2-methyl-N-(2-methylphenyl)-4-(piperidin-1-ylmethyl)-1-benzofuran-3-carboxamide: Lacks the hydroxyl group.

Uniqueness

The presence of the hydroxyl group and the specific substitution pattern make 5-hydroxy-2-methyl-N-(2-methylphenyl)-4-(piperidin-1-ylmethyl)-1-benzofuran-3-carboxamide unique. These structural features may contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

5-hydroxy-2-methyl-N-(2-methylphenyl)-4-(piperidin-1-ylmethyl)-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3/c1-15-8-4-5-9-18(15)24-23(27)21-16(2)28-20-11-10-19(26)17(22(20)21)14-25-12-6-3-7-13-25/h4-5,8-11,26H,3,6-7,12-14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXTXJAHVGHBHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(OC3=C2C(=C(C=C3)O)CN4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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